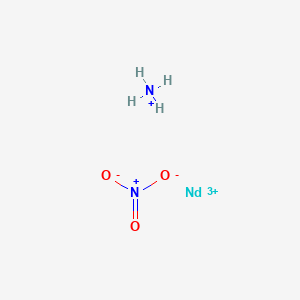

Azanium;neodymium(3+);nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azanium;neodymium(3+);nitrate is an inorganic compound with the chemical formula Nd(NO₃)₃. It is typically encountered as the hexahydrate, Nd(NO₃)₃·6H₂O, which is more accurately formulated as [Nd(NO₃)₃(H₂O)₄]·2H₂O to reflect its crystal structure . This compound is known for its vibrant pink/violet appearance and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azanium;neodymium(3+);nitrate can be synthesized by dissolving neodymium(III) oxide (Nd₂O₃) in nitric acid (HNO₃). The reaction is as follows: [ \text{Nd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Nd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]

The resulting solution is then evaporated to yield hydrated neodymium(III) nitrate, with the hexahydrate form being the most common .

Industrial Production Methods

In industrial settings, neodymium nitrate is produced through a similar process, but on a larger scale. The neodymium oxide is reacted with nitric acid in large reactors, and the resulting solution is concentrated and crystallized to obtain the hexahydrate form. This method ensures high purity and yield of the compound.

Analyse Chemischer Reaktionen

Substitution Reactions

The nitrate ligands exhibit lability, enabling anion exchange:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic acid | Room temperature | Neodymium acetate | 85–92% | |

| Sulfuric acid | 80°C, 2 hrs | Neodymium sulfate | 78% | |

| Ammonia water | pH 8–9, stirring | Nd(OH)₃·xH₂O precipitate | 95% |

Example Reaction:

Nd NO3 3+3CH3COOH→Nd CH3COO 3+3HNO3

Reduction

-

Ammonia-Mediated Reduction: Forms neodymium hydroxide at pH >8:

Nd NO3 3+3NH3+3H2O→Nd OH 3 +3NH4NO3

Crystalline hydroxide is obtained after vacuum drying .

Oxidation

Thermal decomposition above 300°C produces neodymium oxynitrate:

2Nd NO3 3Δ2NdONO3+4NO2 +O2

This exothermic process requires controlled heating to prevent explosive decomposition .

Thermal Decomposition Pathways

Thermogravimetric analysis reveals three stages:

Wissenschaftliche Forschungsanwendungen

Optical Materials and Lasers

Neodymium nitrate is primarily used as a dopant in the production of optical materials, particularly in laser technology. It enhances the performance of solid-state lasers by providing efficient energy transfer and emission properties. The presence of neodymium ions allows for the generation of laser light at specific wavelengths, making it essential in applications such as:

- Laser Cutting and Welding : Neodymium-doped lasers are widely used in industrial cutting and welding processes due to their precision and efficiency.

- Medical Applications : Lasers incorporating neodymium are utilized in various medical procedures, including surgeries and cosmetic treatments.

Glass Coloring and Tinting

The incorporation of neodymium nitrate into glass formulations imparts unique color properties. Neodymium ions can produce a range of colors depending on the glass composition and lighting conditions. This property is particularly valuable in:

- Art Glass : Artists use neodymium-doped glass to create artworks that change color under different lighting.

- Architectural Glass : Neodymium glass is used in building facades to provide aesthetic appeal while controlling light transmission.

Catalysis

Neodymium nitrate serves as a catalyst in several chemical reactions, particularly in organic synthesis. It has been shown to facilitate the Friedlander synthesis of quinolines, which are important compounds in medicinal chemistry. This application highlights the compound's role in:

- Pharmaceutical Development : The ability to synthesize complex organic molecules efficiently makes neodymium nitrate valuable in drug discovery and development.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Optical Materials | Laser cutting, medical lasers | High precision, efficient energy transfer |

| Glass Manufacturing | Art glass, architectural glass | Unique color properties |

| Catalysis | Friedlander synthesis of quinolines | Efficient organic synthesis |

Case Study 1: Neodymium-Doped Lasers

A study published in The Journal of Chemical Physics explored the optical absorption spectrum of neodymium-doped materials. The findings indicated that neodymium ions significantly enhance laser efficiency by optimizing energy levels for photon emission, leading to advancements in laser technology used for industrial applications .

Case Study 2: Catalytic Applications

Research conducted on the use of neodymium nitrate as a catalyst demonstrated its effectiveness in synthesizing functionalized quinolines. The study highlighted that using neodymium nitrate reduced reaction times and improved yields compared to traditional methods, showcasing its potential impact on pharmaceutical manufacturing processes .

Wirkmechanismus

The mechanism by which azanium;neodymium(3+);nitrate exerts its effects depends on its application:

Catalysis: Acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants.

Medical Imaging: Enhances contrast in imaging techniques by interacting with biological tissues and altering their magnetic properties.

Cancer Treatment: Induces cytotoxic effects in cancer cells through the generation of reactive oxygen species and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Azanium;neodymium(3+);nitrate can be compared with other neodymium compounds:

Neodymium(III) Chloride (NdCl₃): Similar in its +3 oxidation state but differs in its anion and solubility properties.

Neodymium(III) Sulfate (Nd₂(SO₄)₃): Also exhibits the +3 oxidation state but has different solubility and reactivity characteristics.

Neodymium(III) Acetate (Nd(CH₃COO)₃): Formed through substitution reactions with acetic acid and used in different applications.

These compounds share the common feature of neodymium in the +3 oxidation state but differ in their anions, solubility, and specific applications, highlighting the versatility and uniqueness of this compound.

Eigenschaften

CAS-Nummer |

15653-40-4 |

|---|---|

Molekularformel |

H8N7NdO15 |

Molekulargewicht |

490.34142 |

Synonyme |

diammonium neodymium pentanitrate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.